2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H12F6N4S and its molecular weight is 430.37. The purity is usually 95%.
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Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine Scaffold: Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, demonstrating a broad spectrum of medicinal properties including anticancer, anti-infectious, anti-inflammatory activities, and roles as CNS agents and CRF1 antagonists. The structure-activity relationship (SAR) studies of these scaffolds have been significant, leading to the development of numerous lead compounds targeting various diseases. There is ongoing interest among medicinal chemists to exploit this scaffold further in developing potential drug candidates, highlighting the scaffold's versatility and applicability in creating novel therapeutic agents (Cherukupalli et al., 2017).
Pyrimidine-based Optical Sensors
Pyrimidine derivatives are significant in organic chemistry, not just for their biological and medicinal applications but also as exquisite sensing materials. They exhibit remarkable sensing capabilities due to their ability to form coordination and hydrogen bonds, making them ideal for the synthesis of optical sensors. This highlights their dual utility in both medicinal applications and materials science, underscoring the adaptability of pyrimidine derivatives in various scientific fields (Jindal & Kaur, 2021).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, a variant of the pyrimidine scaffold, has broad synthetic applications and bioavailability, making it a key precursor for the medicinal and pharmaceutical industries. Recent reviews cover synthetic pathways employing diversified hybrid catalysts for the development of pyranopyrimidine scaffolds, showcasing the role of pyrimidine derivatives in advancing green chemistry and catalysis (Parmar et al., 2023).
Optoelectronic Materials
Quinazolines and pyrimidines have been researched for their applications in electronic devices, luminescent elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting the versatility of pyrimidine derivatives beyond medicinal chemistry into the realm of material science (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 1-{3-[5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]thiophen-2-yl}-2,5-dimethyl-1H-pyrrole, is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, the compound targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The compound interacts with its targets by inhibiting the interaction between GATA3 and SOX4 . This interaction is critical for the differentiation of Th2 cells . By inhibiting this interaction, the compound significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The compound affects the pathway involved in Th2 cell differentiation . By inhibiting the interaction between GATA3 and SOX4, it disrupts the normal functioning of this pathway . The downstream effects include the inhibition of the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of the compound’s action include the significant suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines . These effects could potentially be beneficial in conditions where Th2 cells or Th2 cytokines are implicated, such as certain allergic or autoimmune diseases.
Properties
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N4S/c1-9-3-4-10(2)27(9)16-11(5-6-29-16)12-7-15-25-13(17(19,20)21)8-14(18(22,23)24)28(15)26-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGAHWQFAUVFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC(=NC4=C3)C(F)(F)F)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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